REACTION_CXSMILES
|
[S:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=O)[O:3]C1=O.[NH3:13]>>[C:4]([NH2:13])(=[O:3])[C:5]1[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=1)[SH:1]
|
Name
|
compound
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
S1C(OC(C2=C1C=CC=C2)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methanol was evaporated
|
Type
|
ADDITION
|
Details
|
an aqueous citric acid solution added
|
Type
|
EXTRACTION
|
Details
|
followed by an extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the ethyl acetate solution was concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |